molecular formula C7H10 B14412340 cis-Bicyclo(4.1.0)hept-3-ene CAS No. 16554-83-9

cis-Bicyclo(4.1.0)hept-3-ene

Cat. No.: B14412340
CAS No.: 16554-83-9
M. Wt: 94.15 g/mol
InChI Key: JBFDZEJAJZJORO-UHFFFAOYSA-N
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Description

cis-Bicyclo(4.1.0)hept-3-ene is an organic compound with the molecular formula C7H10. It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-Bicyclo(4.1.0)hept-3-ene can be synthesized through various methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications. The choice of catalyst and reaction conditions would be optimized for yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

cis-Bicyclo(4.1.0)hept-3-ene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

cis-Bicyclo(4.1.0)hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Bicyclo(4.1.0)hept-3-ene involves its unique bicyclic structure, which can undergo ring-opening reactions. The release of cyclopropyl ring strain (27.5 kcal/mol) serves as a thermodynamic driving force for these reactions . The double bond within the skeleton can coordinate to metal species, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Bicyclo(4.1.0)hept-3-ene is unique due to its specific ring strain and the ability to undergo a variety of ring-opening reactions. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

16554-83-9

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2

InChI Key

JBFDZEJAJZJORO-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C2

Origin of Product

United States

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